

comprehensive literature review on trihexyl benzene-1,2,4-tricarboxylate

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Compound of Interest

Compound Name: *Trihexyl benzene-1,2,4-tricarboxylate*

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An In-depth Technical Guide on Trihexyl Benzene-1,2,4-tricarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trihexyl benzene-1,2,4-tricarboxylate, a tri-substituted benzene derivative, is a compound with potential applications in various scientific fields. This document provides a comprehensive literature review of its chemical and physical properties, synthesis, and available biological data. While direct applications in drug development are not extensively documented, this guide explores the characteristics of closely related analogs to infer potential areas of investigation. This technical guide aims to be a foundational resource for researchers and professionals interested in the further exploration of **trihexyl benzene-1,2,4-tricarboxylate**.

Introduction

Trihexyl benzene-1,2,4-tricarboxylate, also known as trihexyl trimellitate, is an organic compound with the chemical formula $C_{27}H_{42}O_6$. Structurally, it is the trihexyl ester of benzene-1,2,4-tricarboxylic acid. Its molecular structure consists of a central benzene ring substituted with three hexyl ester groups at positions 1, 2, and 4. This compound belongs to the class of aromatic esters and is recognized for its use as a plasticizer.^[1] While its primary applications

have been in the polymer industry, its physicochemical properties suggest potential for exploration in other areas, including the pharmaceutical sciences. This document consolidates the current knowledge on **trihexyl benzene-1,2,4-tricarboxylate** and its analogs to serve as a detailed technical resource.

Physicochemical Properties

A summary of the key physicochemical properties of **trihexyl benzene-1,2,4-tricarboxylate** is presented in the table below. These properties are crucial for understanding its behavior in various experimental and formulation settings.

Property	Value	Source
Molecular Formula	C ₂₇ H ₄₂ O ₆	PubChem[1]
Molecular Weight	462.6 g/mol	PubChem[1]
IUPAC Name	trihexyl benzene-1,2,4-tricarboxylate	PubChem[1]
CAS Number	1528-49-0	PubChem[1]
Physical Description	Liquid	PubChem[1]
Melting Point	-46 °C	LookChem[2]
Boiling Point	260-262 °C (at 4 mmHg)	LookChem[2]
Density	1.026 g/cm ³	LookChem[2]
Water Solubility	33.3 ng/L at 25 °C	LookChem[2]
LogP	6.89790	LookChem[2]
Refractive Index	n ₂₀ /D 1.487	LookChem[2]

Synthesis and Characterization

Experimental Protocol for Synthesis

The synthesis of **trihexyl benzene-1,2,4-tricarboxylate** typically involves the esterification of trimellitic anhydride with hexan-1-ol. A common catalytic agent for this type of reaction is

tetrabutoxytitanium.

Materials:

- Trimellitic anhydride
- Hexan-1-ol
- Tetrabutoxytitanium (catalyst)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Sodium bicarbonate solution (for washing)
- Anhydrous magnesium sulfate (for drying)

Procedure:

- A reaction flask is charged with trimellitic anhydride and a stoichiometric excess of hexan-1-ol.
- Toluene is added to the mixture to facilitate the azeotropic removal of water produced during the reaction.
- A catalytic amount of tetrabutoxytitanium is added to the reaction mixture.
- The mixture is heated to reflux, and the water is removed azeotropically using a Dean-Stark apparatus.
- The reaction is monitored for completion by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Upon completion, the reaction mixture is cooled to room temperature.
- The excess hexan-1-ol and toluene are removed under reduced pressure.
- The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove any unreacted trimellitic anhydride

and acidic byproducts.

- The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.
- The solvent is evaporated to yield the crude **trihexyl benzene-1,2,4-tricarboxylate**.
- Further purification can be achieved by vacuum distillation or column chromatography.

Characterization

The synthesized compound can be characterized using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra can confirm the presence of the aromatic and hexyl ester protons and carbons, respectively.[1]
- Mass Spectrometry (MS): Techniques like LC-ESI-QTOF can be used to determine the molecular weight and fragmentation pattern of the compound.[1]
- High-Performance Liquid Chromatography (HPLC): HPLC methods, particularly reverse-phase HPLC, are suitable for assessing the purity of the compound and for pharmacokinetic studies.[3]

Biological Activity and Potential Applications in Drug Development

Currently, there is a notable lack of literature specifically detailing the biological activity and pharmacological applications of **trihexyl benzene-1,2,4-tricarboxylate**. The compound is listed as a potential endocrine-disrupting compound in some databases.[1]

However, valuable insights can be drawn from studies on its close structural analog, tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate, also known as trioctyl trimellitate (TOTM).

Toxicity Profile of Analogs

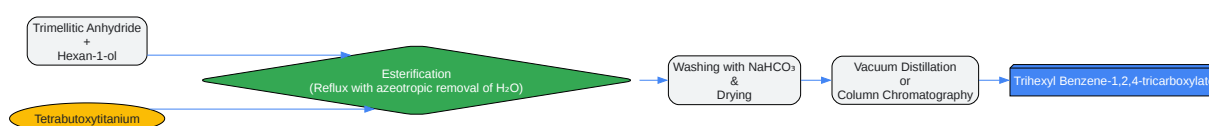
Studies on TOTM indicate that it exhibits low toxicity. In animal models, it has shown no adverse effects on reproduction or development.[4] Acute toxicity studies in rats have also demonstrated its low toxicity profile.[5] A significant portion of ingested TOTM is excreted unchanged or as metabolites, suggesting a low potential for bioaccumulation.[4]

Potential as a Drug Delivery Vehicle

The physicochemical properties of TOTM, such as its biocompatibility and low volatility, make it a promising candidate for drug delivery systems.[4] Its hydrophobic nature could be leveraged to improve the solubility and bioavailability of poorly water-soluble drugs.[4] Research is ongoing to explore the use of TOTM in nanoparticles for targeted drug delivery, which could allow for controlled release and enhanced therapeutic efficacy.[4]

Visualizations

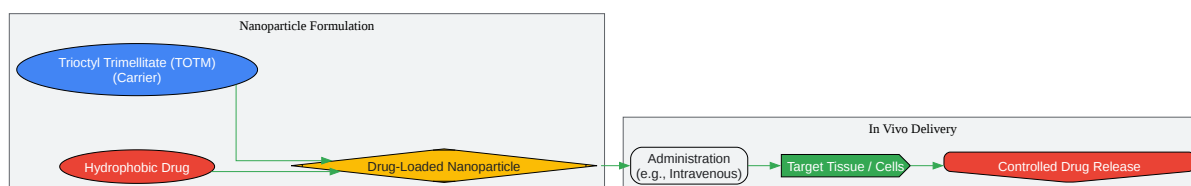
Synthesis Workflow



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Caption: Synthesis workflow for **trihexyl benzene-1,2,4-tricarboxylate**.

Conceptual Drug Delivery Application of a Related Analog (TOTM)



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Caption: Conceptual model of TOTM as a carrier in a drug delivery system.

Conclusion and Future Perspectives

Trihexyl benzene-1,2,4-tricarboxylate is a well-characterized compound with established physicochemical properties and synthesis routes. While its primary application has been as a plasticizer, the properties of its close analog, trioctyl trimellitate, suggest that it could be a subject of interest in pharmaceutical research, particularly in the area of drug delivery. The low toxicity profile and high lipophilicity of these types of molecules make them attractive candidates for formulating poorly soluble drugs.

Future research should focus on a number of key areas:

- **Biological Screening:** A comprehensive biological screening of **trihexyl benzene-1,2,4-tricarboxylate** is needed to identify any potential therapeutic activities.
- **Toxicology Studies:** Detailed in vitro and in vivo toxicology studies are required to establish a definitive safety profile for pharmaceutical applications.
- **Formulation Development:** Investigating its potential as an excipient or a carrier in various drug delivery systems, such as nanoemulsions, solid lipid nanoparticles, and self-emulsifying drug delivery systems, could be a fruitful area of research.

In conclusion, while the direct role of **trihexyl benzene-1,2,4-tricarboxylate** in drug development is yet to be established, its chemical properties and the data available for its analogs provide a strong rationale for its further investigation by researchers and scientists in the pharmaceutical industry.

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